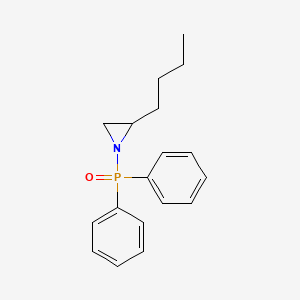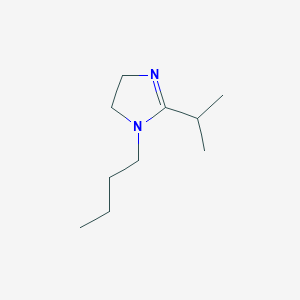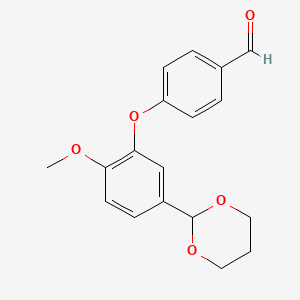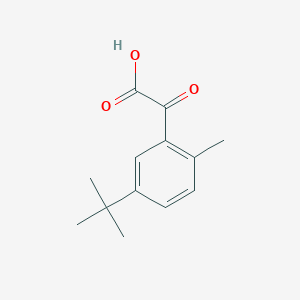![molecular formula C21H22N2O5 B12826545 (2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid](/img/structure/B12826545.png)
(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Ala-Ala-OH, also known as (S)-2-((S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)propanoic acid, is a dipeptide derivative used primarily in peptide synthesis. It consists of two L-alanine molecules linked by a peptide bond, with a fluorenylmethoxycarbonyl (Fmoc) group attached to the N-terminal amino acid. This compound is widely used in solid-phase peptide synthesis due to its stability and ease of deprotection .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ala-Ala-OH typically involves the coupling of Fmoc-protected alanine with another alanine molecule. The reaction is carried out in the presence of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature until the coupling is complete .
Industrial Production Methods
Industrial production of Fmoc-Ala-Ala-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Ala-Ala-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, exposing the free amino group for further reactions.
Coupling Reactions: It can be coupled with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.
Coupling: DIC and HOBt in DMF are used for coupling reactions.
Major Products Formed
The major products formed from these reactions are longer peptide chains, which can be further modified or used in various applications .
Aplicaciones Científicas De Investigación
Fmoc-Ala-Ala-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: It is employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is utilized in the production of peptide-based materials and biomaterials.
Mecanismo De Acción
The primary mechanism of action of Fmoc-Ala-Ala-OH in peptide synthesis involves the temporary masking of the N-terminal amino group with the Fmoc group. This prevents unwanted side reactions during the peptide assembly process. The Fmoc group is then removed using a base, exposing the free amino group for further coupling reactions .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Ala-OH: A single alanine molecule with an Fmoc group.
Fmoc-Val-OH: Valine with an Fmoc group.
Fmoc-Leu-OH: Leucine with an Fmoc group.
Uniqueness
Fmoc-Ala-Ala-OH is unique due to its dipeptide structure, which provides additional flexibility and stability in peptide synthesis compared to single amino acid derivatives. This makes it particularly useful in the synthesis of longer and more complex peptide chains .
Propiedades
Fórmula molecular |
C21H22N2O5 |
|---|---|
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
(2S)-2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoic acid |
InChI |
InChI=1S/C21H22N2O5/c1-12(19(24)22-13(2)20(25)26)23-21(27)28-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,12-13,18H,11H2,1-2H3,(H,22,24)(H,23,27)(H,25,26)/t12?,13-/m0/s1 |
Clave InChI |
VXGGBPQPMISJCA-ABLWVSNPSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
CC(C(=O)NC(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


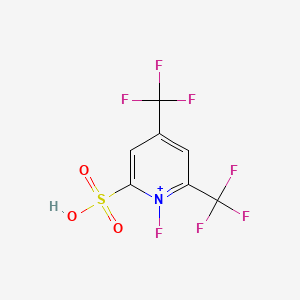
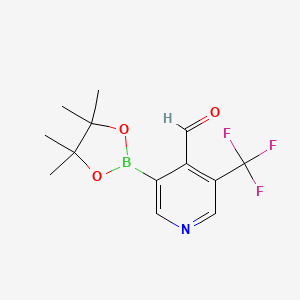
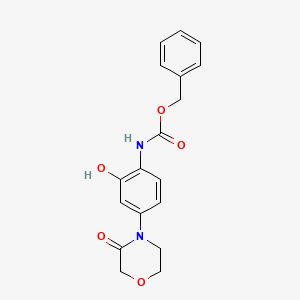
![benzyl N-[(2R,3R)-1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B12826487.png)
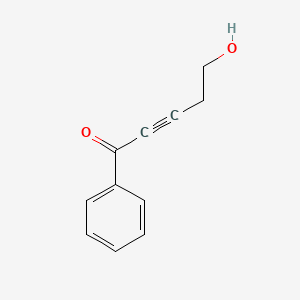
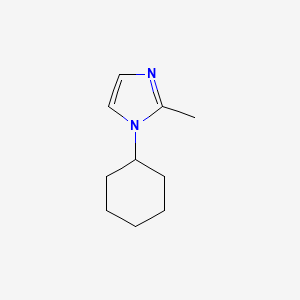
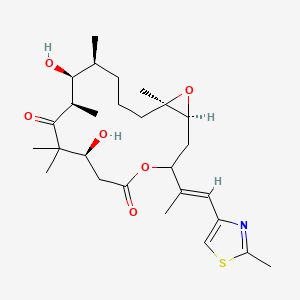
![(2R,3R)-N-(6-amino-6-oxohexyl)-2-[[(2R)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide](/img/structure/B12826510.png)
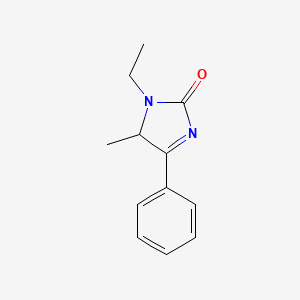
![9-(tert-Butyl) 3-methyl (1R,3s,5S)-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B12826527.png)
